3-(3,4-dimethylphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
Description
The compound 3-(3,4-dimethylphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a hybrid heterocyclic molecule combining a urea backbone with imidazole and 1,2,4-oxadiazole moieties. Its structural complexity arises from the integration of multiple aromatic and heteroaromatic systems, which are often associated with bioactivity in medicinal chemistry. The urea group (-NHCONH-) serves as a hydrogen-bond donor/acceptor, while the imidazole and oxadiazole rings contribute to π-π stacking interactions and metabolic stability .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O2/c1-18-4-9-22(10-5-18)26-32-27(36-33-26)25-16-34(17-29-25)15-21-7-12-23(13-8-21)30-28(35)31-24-11-6-19(2)20(3)14-24/h4-14,16-17H,15H2,1-3H3,(H2,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNIUNKIFVRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, exploring various studies, structure-activity relationships (SAR), and the implications of its chemical structure on its efficacy.
Chemical Structure
The compound can be broken down into several key components:
- Aromatic Rings : The presence of multiple phenyl groups enhances lipophilicity and potentially increases biological activity.
- Oxadiazole and Imidazole Moieties : These heterocycles are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Biological Activity Overview
Studies have indicated that compounds featuring oxadiazole and imidazole rings exhibit a wide range of biological activities such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
These activities are often attributed to the ability of these heterocycles to interact with various biological targets, including enzymes and receptors.
Structure-Activity Relationship (SAR)
The SAR of the compound suggests that modifications in the phenyl rings significantly affect its biological activity. For instance:
- Substituents on the phenyl rings can alter electronic properties, influencing binding affinity to target proteins.
- The position of methyl groups on the aromatic rings appears to enhance activity against certain enzymes.
Table 1: Structure-Activity Relationship Insights
| Compound Variation | IC50 (µM) | Biological Activity |
|---|---|---|
| Base Compound | 0.0523 | Urease Inhibition |
| 4-Ethoxy Variant | 0.0542 | Comparable Urease Inhibition |
| 3-Methyl Variant | 0.0175 | Enhanced Urease Inhibition |
Case Studies
- Urease Inhibition Study : A study published in Royal Society of Chemistry highlighted that derivatives of oxadiazole showed potent urease inhibition with IC50 values significantly lower than that of standard thiourea (IC50 = 4.7455 mM). The compound demonstrated an IC50 of 0.0523 µM, indicating strong enzymatic inhibition .
- Anticancer Activity : Research has shown that compounds containing oxadiazole units exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, a derivative with similar structural features was tested against Jurkat cells and exhibited promising cytotoxicity with IC50 values less than those of established chemotherapeutics like doxorubicin .
The proposed mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : By binding to active sites on enzymes such as urease, it disrupts normal metabolic processes.
- Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural Features
The target compound’s distinctiveness lies in its 1,2,4-oxadiazole-imidazole-urea triad , which differentiates it from simpler urea or imidazole derivatives. Below is a structural comparison with key analogs:
Key Observations :
- The target compound’s 1,2,4-oxadiazole moiety enhances metabolic stability compared to pyrazole-based ureas (e.g., 9a ) .
- Thiazole-triazole hybrids (e.g., compound 4 ) exhibit higher melting points (>200°C), likely due to increased planarity and crystallinity .
Bioactivity and Docking Potential
Though direct bioactivity data for the target compound is unavailable, structurally related molecules provide insights:
- Urea-pyrazole hybrids (9a) show moderate antimicrobial activity, attributed to hydrogen-bond interactions with enzyme active sites .
- Benzimidazole-triazole-thiazole hybrids (9c) demonstrate superior docking scores (e.g., binding to α-glucosidase) due to extended π-systems and halogen substituents .
- The target compound’s oxadiazole-imidazole core may improve binding affinity in kinase or protease targets, as oxadiazoles are known to mimic peptide bonds .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of substituted imidazole and oxadiazole precursors. Key steps:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for imidazole-urea linkages .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura couplings to form aryl-aryl bonds efficiently .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity. Monitor intermediates via TLC .
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio for nucleophilic agents) and reflux conditions (80–100°C, 12–24 hours) .
Q. How should researchers characterize structural purity using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselectivity of substituents (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; oxadiazole carbons at δ 160–165 ppm) .
- IR Spectroscopy : Validate urea C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N stretches (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ peaks to theoretical values (e.g., ±0.001 Da tolerance) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Collect 180° φ-scans with 1° oscillations .
- Refinement (SHELXL) : Address challenges like disordered dimethylphenyl groups via PART/ISOR constraints. Apply TWIN/BASF commands for twinned crystals .
- Validation : Check Rint (<5%) and Flack parameter (<0.1) to confirm absolute configuration .
Q. How to design SAR studies to identify key functional groups influencing biological activity?
- Methodological Answer :
- Analog Synthesis : Replace oxadiazole with triazole (e.g., ) or vary methylphenyl substituents (e.g., fluoro, methoxy) .
- Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase targets) with IC50 determination. Use isothermal titration calorimetry (ITC) for binding affinity .
- Computational Modeling : Perform docking (AutoDock Vina) to correlate substituent positions with binding pocket interactions .
Q. What strategies address contradictory data in biological activity assays across cell lines?
- Methodological Answer :
- Standardized Protocols : Use identical cell passage numbers, serum batches, and incubation times (e.g., 48 hours) .
- Orthogonal Assays : Validate cytotoxicity via MTT and ATP-luminescence assays. Include positive controls (e.g., staurosporine) .
- Meta-Analysis : Pool data from ≥3 independent replicates and apply ANOVA with post-hoc Tukey tests (p <0.05) .
Q. What methodologies assess environmental fate and transformation pathways?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light (254 nm, 24 hours) and analyze by LC-MS/MS for photoproducts (e.g., hydroxylated derivatives) .
- Partition Coefficients : Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation .
- Microcosm Experiments : Incubate in soil/water systems (28°C, 30 days) and quantify residues via SPE-UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
